molecular formula C12H15N3O3 B11596282 Ethyl (7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Ethyl (7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B11596282
M. Wt: 249.27 g/mol
InChI Key: DUYAAQJRGPCXRU-UHFFFAOYSA-N
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Description

ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate then undergoes further cyclization with a suitable aldehyde or ketone to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where inhibition of CDK2 can lead to the selective targeting of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C12H15N3O3/c1-4-18-11(16)6-9-8(3)13-10-5-7(2)14-15(10)12(9)17/h5,14H,4,6H2,1-3H3

InChI Key

DUYAAQJRGPCXRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=C(NN2C1=O)C)C

Origin of Product

United States

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